molecular formula C9H8N2 B2940160 2-Cyclopropyl-5-ethynylpyrimidine CAS No. 1211541-58-0

2-Cyclopropyl-5-ethynylpyrimidine

Cat. No. B2940160
CAS RN: 1211541-58-0
M. Wt: 144.177
InChI Key: JCHATHZQYZEUOV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethynylpyrimidine is a chemical compound with the CAS Number: 1211541-58-0 . It has a molecular weight of 144.18 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8N2/c1-2-7-5-10-9(11-6-7)8-3-4-8/h1,5-6,8H,3-4H2 .

Scientific Research Applications

Antiviral Activity

2-Cyclopropyl-5-ethynylpyrimidine derivatives have been explored for their potential antiviral activities. For instance, 5-substituted-2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents. These compounds displayed pronounced antiretroviral activity comparable to reference drugs, indicating their potential for further development as antiviral therapeutics (Hocková et al., 2003).

Enzyme Inhibition and Cancer Research

The cyclopropyl group, as part of the this compound structure, has been associated with various biological activities, including enzyme inhibition and potential anticancer properties. Studies have detailed how cyclopropyl-containing compounds, including pyrimidines, can interact with enzymes and DNA, impacting cellular processes and potentially offering pathways for cancer therapy (Thibodeaux, Chang, & Liu, 2012).

DNA and RNA Synthesis Tracking

Innovations in DNA synthesis tracking have utilized pyrimidine analogues, such as 5-ethynyl-2′-deoxyuridine (EdU), for tagging dividing cells. This allows for the characterization of replicating DNA in various biological and medical research applications, including stem cell research and cancer biology. Such analogues demonstrate the versatility of modified pyrimidines in biomedical research, highlighting their importance beyond traditional therapeutic uses (Cavanagh et al., 2011).

Antimycobacterial Agents

Research into novel 5-substituted pyrimidine nucleosides has unveiled potent inhibitors against mycobacteria. Among these, certain 5-alkynyl derivatives of uridine and cytidine have been identified as potent antimycobacterial agents, suggesting a promising area for the development of new therapies targeting tuberculosis and related diseases. The effectiveness of these compounds underscores the therapeutic potential of cyclopropyl-5-ethynylpyrimidine derivatives in combating infectious diseases (Rai et al., 2005).

properties

IUPAC Name

2-cyclopropyl-5-ethynylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-5-10-9(11-6-7)8-3-4-8/h1,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHATHZQYZEUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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